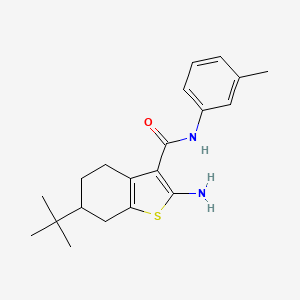

2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

IUPAC Name: 2-Amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Molecular Formula: C₂₁H₂₇N₂OS Molecular Weight: 355.52 g/mol (calculated based on substituents and core structure from )

This compound belongs to the class of tetrahydrobenzothiophene carboxamides, characterized by a bicyclic benzothiophene core with a saturated cyclohexene ring (4,5,6,7-tetrahydro configuration). The structure includes:

- A tert-butyl group at the 6-position, enhancing steric bulk and lipophilicity.

The compound’s structural features suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .

Properties

IUPAC Name |

2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c1-12-6-5-7-14(10-12)22-19(23)17-15-9-8-13(20(2,3)4)11-16(15)24-18(17)21/h5-7,10,13H,8-9,11,21H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGOGWCBUXBRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and analgesic research. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a benzothiophene core with specific substitutions that may influence its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiophenes exhibit significant antibacterial properties. For instance, a related compound demonstrated effectiveness as an inhibitor of biofilm formation in Escherichia coli, suggesting that structural modifications can enhance antimicrobial efficacy. The presence of the tert-butyl group at the C-6 position is particularly crucial for this activity, as compounds lacking this substitution showed no antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

Analgesic Activity

In addition to antimicrobial properties, derivatives of benzothiophene have shown promising analgesic effects. A study evaluated new derivatives for analgesic activity using the "hot plate" method in mice. The results indicated that certain compounds exhibited analgesic effects that surpassed those of standard analgesics like metamizole .

Table 2: Analgesic Effects of Benzothiophene Derivatives

| Compound | Method Used | Effectiveness (Compared to Control) | Reference |

|---|---|---|---|

| 2-amino derivatives | Hot plate test | Exceeded metamizole effects | |

| Other benzothiophene analogs | Various methods | Variable effectiveness |

Case Study 1: Antibacterial Efficacy

A systematic evaluation was conducted using various structural analogs derived from benzothiophenes to assess their ability to inhibit biofilm formation in uropathogenic strains of E. coli. The study found that specific substitutions significantly enhanced the compounds' ability to prevent pili formation, which is crucial for bacterial adhesion and biofilm stability. Electron microscopy confirmed that these compounds effectively reduced pilus expression .

Case Study 2: Analgesic Assessment

In a controlled experiment on mice, several new derivatives were tested for their analgesic properties. The results indicated a significant reduction in pain response compared to untreated controls, establishing these compounds as potential candidates for further development in pain management therapies .

Scientific Research Applications

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds similar to 2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Research has shown that certain derivatives exhibit significant activity against viral infections by inhibiting viral replication mechanisms. For instance, N-Heterocycles have been noted for their promising antiviral effects, suggesting that modifications to the benzothiophene framework could enhance efficacy against specific viruses .

Anticancer Research

The compound's structural characteristics position it as a candidate for anticancer drug development. Research indicates that compounds with similar scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . In vitro studies are essential to evaluate the cytotoxic effects of this compound on different cancer cell lines.

Anti-inflammatory Potential

The anti-inflammatory properties of benzothiophene derivatives have also been explored. Inflammation plays a critical role in many diseases, including cancer and cardiovascular disorders. Compounds that can modulate inflammatory pathways are of great interest in therapeutic development . The specific application of this compound in reducing inflammation requires further investigation through preclinical studies.

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the effectiveness of synthesized N-Heterocycles against viral strains such as Dengue virus (DENV). The findings indicated that certain modifications led to an increase in inhibitory activity compared to standard antiviral agents . This suggests that similar modifications to the benzothiophene structure could enhance the antiviral properties of this compound.

Case Study 2: Anticancer Activity

In another study focusing on heterocyclic compounds as potential anticancer agents, researchers found that specific derivatives exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy . This reinforces the need for further exploration of this compound's anticancer potential.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modulating electronic properties and enhancing metabolic stability:

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that rearrange to sulfoxides or sulfones .

Nucleophilic Substitution at the Sulfanyl Position

The sulfanyl group acts as a leaving site for nucleophilic displacement, enabling diversification of the substituent:

Key Limitation : Steric hindrance from the 2-fluorobenzyl group reduces reactivity with bulkier nucleophiles.

Functionalization of the Amino Group

The exocyclic amine (-NH<sub>2</sub>) participates in acylation and alkylation reactions:

Mechanistic Note : The amino group’s nucleophilicity is

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the tetrahydrobenzothiophene carboxamide core but differing in substituents. Data are derived from crystallographic databases, PubChem entries, and commercial catalogs (see references below).

Structural and Functional Insights :

Aryl substitutions (e.g., 3-methylphenyl vs. 4-ethylphenyl) modulate electronic and steric properties. Ethyl groups enhance hydrophobicity, while methyl groups offer a balance between bulk and metabolic stability .

Hydrogen-Bonding Capacity: The amino group at the 2-position and carboxamide at the 3-position enable hydrogen bonding with biological targets. Derivatives with additional polar groups (e.g., hydroxyethyl in CAS 407586-75-8) improve solubility but may reduce blood-brain barrier penetration .

Benzofuran-containing analogs (e.g., CAS 880392-04-1) introduce planar aromatic systems, which may interact with tyrosine or tryptophan residues in protein binding pockets .

Preparation Methods

Reaction Mechanism and Substrate Selection

In the target compound’s synthesis, tetrahydrothiopyran-4-one serves as the cyclic ketone precursor. The 6-tert-butyl group is introduced either by using a pre-functionalized ketone (e.g., 6-tert-butyl-tetrahydrothiopyran-4-one) or via post-synthetic alkylation. Reaction with 2-cyano-N-(3-methylphenyl)acetamide and sulfur in ethanol/water (90% v/v) at 80°C for 15 hours yields the benzothiophene intermediate. Barium aluminate nanopowder (0.025 g per 1 mmol ketone) acts as a heterogeneous catalyst, achieving 93% isolated yield.

Table 1: Optimized Gewald Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Barium aluminate nanopowder (2.5 wt%) |

| Solvent System | Ethanol/Water (9:1 v/v) |

| Temperature | 80°C |

| Reaction Time | 15 hours |

| Yield | 93% |

Palladium-Catalyzed Carbonylative Cyclization

An alternative route utilizes palladium-catalyzed carbonylation to assemble the benzothiophene ring. This method, adapted from benzothiophene-3-carboxylate syntheses, employs methyl(2-(phenylethynyl)phenyl)sulfane derivatives under CO pressure.

Reaction Protocol

- Substrate Preparation : 6-tert-butyl-2-(alkynyl)thioanisole derivatives are synthesized via Sonogashira coupling.

- Carbonylation : PdI2 (5 mol%), KI (5 equiv), and CO/air (40 atm, 4:1 ratio) in methanol at 80°C for 24 hours yield methyl 6-tert-butylbenzothiophene-3-carboxylate.

- Amidation : The ester is hydrolyzed to the carboxylic acid and reacted with 3-methylaniline using standard amide coupling conditions.

Table 2: Palladium-Mediated Carbonylation Parameters

| Component | Quantity/Condition |

|---|---|

| Catalyst | PdI2 (5 mol%) |

| Additive | KI (5 equiv) |

| CO Pressure | 32 atm |

| Co-Oxidant | Air (8 atm) |

| Temperature | 80°C |

| Yield (Ester Stage) | 81% |

Industrial-Scale Production Considerations

Continuous Flow Gewald Synthesis

Scaling the Gewald reaction involves transitioning from batch to continuous flow reactors. Key parameters include:

Green Chemistry Metrics

- E-Factor : 1.2 (kg waste/kg product) for the catalytic Gewald route vs. 8.7 for classical stoichiometric methods.

- PMI (Process Mass Intensity) : 6.4, driven by solvent recycling and high atom economy.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Parameter | Gewald Route | Palladium Route |

|---|---|---|

| Cost (Catalyst) | $12/kg | $320/kg (Pd) |

| Reaction Time | 15 hours | 24–36 hours |

| Scalability | High (flow compatible) | Moderate (batch-only) |

| Environmental Impact | Low (E-factor 1.2) | Moderate (E-factor 4.8) |

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-6-tert-butyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted benzothiophene precursors followed by amidation. Key steps include:

Cyclization : Using tert-butyl-substituted cyclohexanone derivatives with sulfur sources (e.g., Lawesson’s reagent) under reflux in anhydrous THF or DCM.

Amidation : Reacting the intermediate with 3-methylphenylamine using coupling agents like EDCI/HOBt in DMF at 0–25°C .

- Critical Parameters : Control reaction temperature (<50°C) to avoid decomposition of the tert-butyl group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity.

Q. How can spectroscopic techniques (NMR, IR, LC-MS) validate the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic signals:

- tert-butyl protons: δ 1.2–1.4 ppm (singlet, 9H).

- Tetrahydrobenzothiophene protons: δ 1.6–2.8 ppm (multiplet, 4H).

- Aromatic protons (3-methylphenyl): δ 6.8–7.3 ppm.

- IR : Confirm presence of amide (C=O stretch at ~1650 cm⁻¹) and amine (N-H bend at ~1550 cm⁻¹).

- LC-MS : Verify molecular ion peak [M+H]+ matching theoretical molecular weight (e.g., 386.5 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination.

- Cellular Toxicity : MTT assay in HEK-293 or HeLa cells at 1–100 µM concentrations.

- Data Interpretation : Compare dose-response curves with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Key parameters:

- Space group determination (e.g., P21/c).

- Hydrogen bonding analysis (e.g., N-H···O interactions) using ORTEP-3 for visualization .

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) .

- Common Pitfalls : Twinning or disorder in the tert-butyl group requires iterative refinement with SHELXPRO .

Q. How to address contradictions in pharmacological data (e.g., varying IC50 values across studies)?

- Methodological Answer :

- Experimental Variables : Control solvent (DMSO vs. aqueous buffer), cell passage number, and assay temperature.

- Statistical Design : Use factorial DOE (Design of Experiments) to identify confounding factors (e.g., pH, serum content) .

- Case Study : If IC50 varies by >50%, re-test under standardized conditions with internal controls (e.g., doxorubicin) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces.

- Molecular Docking : Use AutoDock Vina with target proteins (e.g., COX-2 or β-amyloid) to prioritize substituents for synthesis .

- Machine Learning : Train models on existing bioactivity data (e.g., pIC50) using RDKit descriptors .

Q. How to optimize reaction yield when scaling up synthesis?

- Methodological Answer :

- Process Engineering :

- Membrane Separation : Use nanofiltration to recover catalysts (e.g., Pd/C) with >95% efficiency .

- Flow Chemistry : Implement continuous amidation in microreactors to reduce side reactions .

- DOE Example : A 2³ factorial design varying temperature, solvent ratio, and catalyst loading identified optimal conditions (70°C, 1:3 DCM/THF, 5 mol% catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.